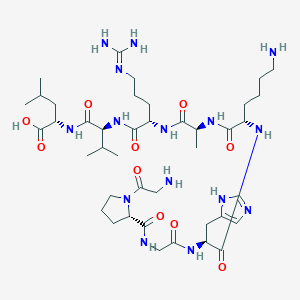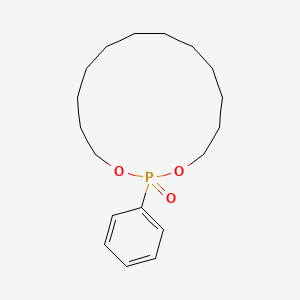![molecular formula C19H12Cl2O2 B14261480 [4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde CAS No. 138570-36-2](/img/structure/B14261480.png)
[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde: is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a pyran ring, which is further connected to an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde typically involves the condensation of 4-chlorobenzaldehyde with a suitable pyran derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then undergoes cyclization to form the pyran ring. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features could make it a useful probe for investigating biological processes.
Medicine: In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or other materials. Its reactivity and structural characteristics make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players.
Comparaison Avec Des Composés Similaires
- [4-Chlorophenyl]acetaldehyde
- [4,6-Diphenyl-2H-pyran-2-ylidene]acetaldehyde
- [4,6-Bis(4-methylphenyl)-2H-pyran-2-ylidene]acetaldehyde
Comparison: Compared to similar compounds, [4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde is unique due to the presence of two 4-chlorophenyl groups, which may enhance its reactivity and potential applications. The chlorophenyl groups can participate in various chemical reactions, providing opportunities for further functionalization and derivatization. This compound’s distinct structural features make it a valuable candidate for research and industrial applications.
Propriétés
Numéro CAS |
138570-36-2 |
|---|---|
Formule moléculaire |
C19H12Cl2O2 |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
2-[4,6-bis(4-chlorophenyl)pyran-2-ylidene]acetaldehyde |
InChI |
InChI=1S/C19H12Cl2O2/c20-16-5-1-13(2-6-16)15-11-18(9-10-22)23-19(12-15)14-3-7-17(21)8-4-14/h1-12H |
Clé InChI |
GPZXDZVQIVTCMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC=O)OC(=C2)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


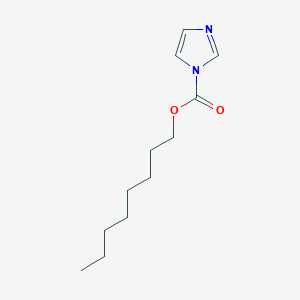

![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
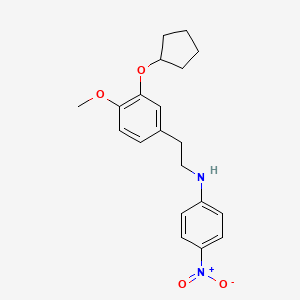

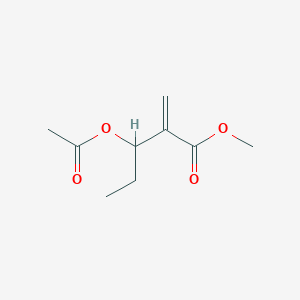


![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
